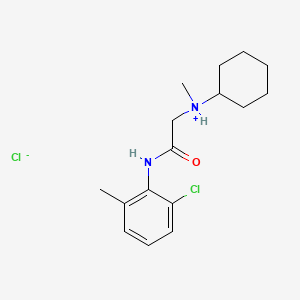
6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a cyclohexyl-methylazanium group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride typically involves multiple steps, starting with the preparation of 2-chloro-6-methylaniline. This intermediate can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The final compound is obtained by reacting 2-chloro-6-methylaniline with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quaternary ammonium cations.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used as oxidizing agents under ambient conditions.
Reduction: Iron powder and hypophosphorous acid are commonly used in reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols can be employed for substitution reactions.
Major Products Formed:
科学的研究の応用
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]phthalazin-2-ium iodide: This compound shares a similar structure but differs in its iodide counterion.
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride: Another structurally related compound with a different alkyl group.
Uniqueness: The uniqueness of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl-methylazanium moiety, in particular, contributes to its stability and versatility in various applications.
特性
CAS番号 |
77966-41-7 |
|---|---|
分子式 |
C16H24Cl2N2O |
分子量 |
331.3 g/mol |
IUPAC名 |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazanium;chloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-12-7-6-10-14(17)16(12)18-15(20)11-19(2)13-8-4-3-5-9-13;/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,18,20);1H |
InChIキー |
HENOSASMMMOQKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


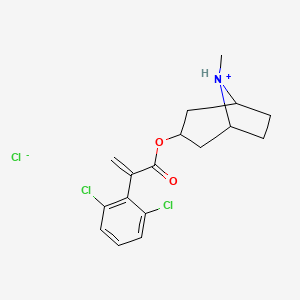
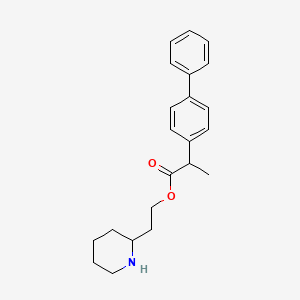
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
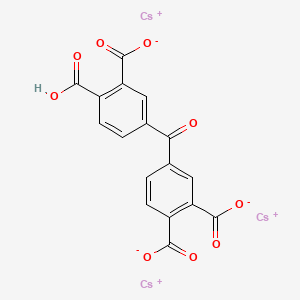
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
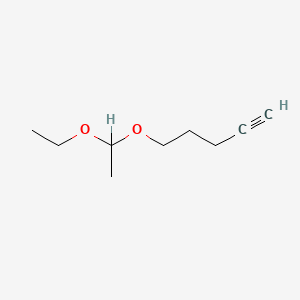
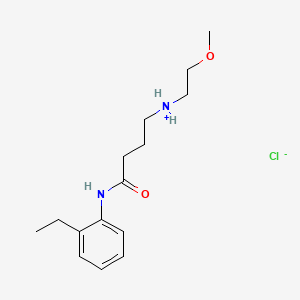
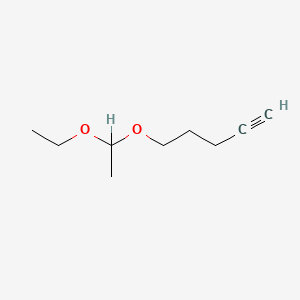
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
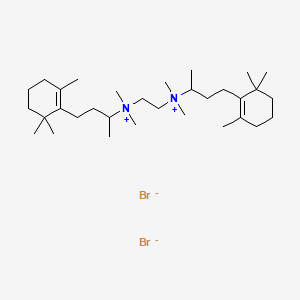
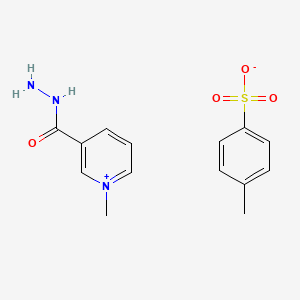
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
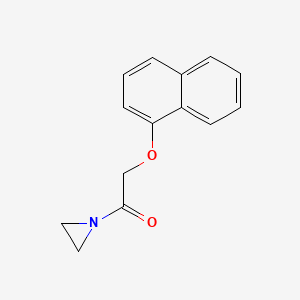
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
